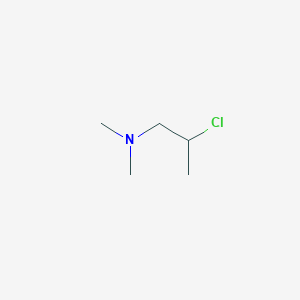

2-Chloropropyldimethylamine

Description

Contextual Significance as a Chemical Building Block

The primary significance of 2-chloropropyldimethylamine lies in its function as a versatile chemical building block. ontosight.ai Its structure, featuring both a reactive chlorine atom and a nucleophilic dimethylamino group, allows for a variety of chemical modifications. cymitquimica.com The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions, enabling the introduction of the dimethylaminopropyl group into other molecules. cymitquimica.com This reactivity is fundamental to its role as an intermediate in the synthesis of more complex chemical structures. ontosight.ai

The balance between the reactivity of the alkyl chloride and the steric hindrance provided by the dimethylamino group makes it a selective alkylating agent. This selectivity is crucial in multi-step syntheses where precise control over chemical reactions is necessary to achieve the desired product with high yield and purity.

Overview of its Role in Modern Organic Synthesis

In modern organic synthesis, this compound serves as a key intermediate in the production of a range of valuable compounds, particularly in the pharmaceutical and agrochemical industries. cymitquimica.com Its application spans various types of reactions, including nucleophilic substitution, oxidation, and reduction.

One of the most notable applications is in the synthesis of pharmaceuticals. For instance, it is a well-established precursor in the manufacturing of methadone, an opioid analgesic, and promethazine, an antihistamine. chemicalbook.com The synthesis of these drugs relies on the introduction of the dimethylaminopropyl moiety, which is efficiently achieved using this compound.

The general method for synthesizing this compound involves a two-step process. First, 1,2-propanediol is treated with thionyl chloride to produce 1-chloro-2-propanol (B90593). This intermediate then undergoes amination by reacting with dimethylamine (B145610), typically under alkaline conditions, to yield the final product. chemicalbook.com Another synthetic route involves the amination of propylene (B89431) oxide with dimethylamine to form 1-dimethylaminoisopropanol, which is subsequently chlorinated with thionyl chloride. chemicalbook.comchemicalbook.com

The versatility and established synthetic utility of this compound ensure its continued importance in the field of organic chemistry, enabling the development of new chemical entities and the efficient production of existing ones. ontosight.ai

Chemical and Physical Properties of this compound and its Hydrochloride Salt

| Property | This compound | This compound Hydrochloride |

| CAS Number | 108-14-5 | 4584-49-0 |

| Molecular Formula | C₅H₁₂ClN | C₅H₁₃Cl₂N |

| Molecular Weight | 121.61 g/mol | 158.07 g/mol |

| Appearance | Colorless to pale yellow liquid | Crystalline solid |

| Boiling Point | 62-63 °C (at 100-110 Torr) | Not applicable |

| Melting Point | Not applicable | 194-195 °C |

| Density | 0.934 g/cm³ | Not available |

| Solubility | Soluble in water and organic solvents | Soluble in water |

| pKa | ~8.56 (Predicted) | Not available |

Data sourced from multiple references. cymitquimica.comchemicalbook.comlookchem.comnih.govsigmaaldrich.com

Properties

IUPAC Name |

2-chloro-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN/c1-5(6)4-7(2)3/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYXWNSDLDXGMGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043858 | |

| Record name | 2-Chloropropyldimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108-14-5 | |

| Record name | 2-Chloro-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloropropyldimethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108145 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloropropyldimethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloropropyldimethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.232 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROPROPYLDIMETHYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PR224F7AM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 Chloropropyldimethylamine

Established Synthetic Routes to 2-Chloropropyldimethylamine

The traditional synthesis of this compound relies on well-documented chemical transformations, primarily involving amination and chlorination steps. These routes are characterized by their reliability and scalability for industrial production.

Amination-Chlorination Sequences from Propylene (B89431) Oxide and Dimethylamine (B145610)

A prevalent and industrially significant method for preparing this compound involves a two-step sequence starting from propylene oxide and dimethylamine. This process first synthesizes an amino alcohol intermediate, which is subsequently chlorinated.

The initial step is the nucleophilic ring-opening of propylene oxide with dimethylamine to produce 1-(dimethylamino)propan-2-ol. chembk.com This reaction is typically carried out under mild conditions and is known to proceed efficiently, preserving the core carbon skeleton.

Exploration of Alternative Precursor-Based Synthesis Approaches

Alternative synthetic strategies for this compound have been explored to offer flexibility in precursor selection and potentially milder reaction conditions. One of the most common alternative routes involves the direct reaction of dimethylamine with 1,2-dichloropropane (B32752). This nucleophilic substitution reaction, typically conducted in a suitable solvent such as anhydrous ether under reflux, provides a direct pathway to the target compound.

Another approach utilizes 1-chloro-2-propanol (B90593) as a starting material, which is then reacted with dimethylamine under alkaline conditions. This method also proceeds via a nucleophilic substitution mechanism where the dimethylamino group displaces the hydroxyl group.

Advanced Synthetic Methodologies in this compound Production

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally benign processes. These advanced methodologies aim to reduce waste, improve safety, and streamline the production of this compound and its derivatives.

Application of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amines and their derivatives to minimize environmental impact. acs.orgrsc.orgmdpi.com When evaluating the established routes for this compound synthesis, several green chemistry metrics can be considered.

Key principles applicable to this synthesis include:

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. rsc.org The choice of reagents and reaction pathways significantly influences the atom economy.

Less Hazardous Chemical Synthesis : Designing synthetic methods to use and generate substances that possess little or no toxicity to human health and the environment is a core goal. acs.org This includes the selection of less hazardous solvents and reagents.

Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. mdpi.com Research into using greener solvents, such as deep eutectic solvents, for amination reactions is an active area. mdpi.com

Waste Prevention : It is better to prevent waste than to treat or clean up waste after it has been created. rsc.org

| Green Chemistry Principle | Application in this compound Synthesis |

| Atom Economy | Comparing the reaction of dimethylamine with 1,2-dichloropropane versus the propylene oxide route can reveal differences in atom economy. |

| Use of Safer Reagents | Exploring alternatives to hazardous chlorinating agents like thionyl chloride can improve the safety profile of the synthesis. |

| Solvent Selection | Investigating the use of water or other environmentally benign solvents instead of traditional organic solvents can reduce the environmental footprint. mdpi.com |

| Energy Efficiency | Developing catalytic processes that operate at lower temperatures and pressures can significantly reduce energy consumption. |

Multicomponent Reaction Strategies for this compound Analogues and Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, offer a powerful and efficient approach to generating molecular diversity. rhhz.netacs.orgbohrium.com While a specific MCR for the direct synthesis of this compound is not prominently reported, MCR strategies are highly applicable for the synthesis of its analogues and derivatives. acs.orgorscience.rubeilstein-journals.org

For instance, a Mannich-type multicomponent reaction could theoretically be designed to produce structurally related amino alkyl halides. beilstein-journals.org Such a reaction might involve an aldehyde, a secondary amine like dimethylamine, and an alkyl halide. The versatility of MCRs allows for the rapid generation of libraries of related compounds by varying the starting components, which is particularly valuable in pharmaceutical research for structure-activity relationship studies. acs.org The development of such reactions aligns with the principles of green chemistry by improving step economy and reducing waste. bohrium.com

Derivatization Pathways and Functional Group Interconversions of this compound

As a versatile chemical intermediate, this compound undergoes a variety of derivatization reactions and functional group interconversions, making it a valuable building block in organic synthesis. ontosight.ai

The primary sites for chemical modification are the chlorine atom and the dimethylamino group. The chlorine atom, being a good leaving group, readily participates in nucleophilic substitution reactions. matanginicollege.ac.insaskoer.ca This allows for the introduction of a wide range of functional groups, including:

Alkoxy groups through reaction with alkoxides.

Thiol groups through reaction with hydrosulfides.

Cyano groups through reaction with cyanide salts.

Other amino groups through reaction with primary or secondary amines.

The tertiary amine of the dimethylamino group can also be a site for further reactions. For example, it can be oxidized to form the corresponding amine oxide. Additionally, the amine can be quaternized by reaction with alkyl halides to form quaternary ammonium (B1175870) salts, which have applications as phase-transfer catalysts and surfactants.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloropropyldimethylamine

Nucleophilic Substitution Reactions of the Chlorine Moiety

2-Chloropropyldimethylamine is an organic compound that readily participates in nucleophilic substitution reactions due to the presence of a chlorine atom. cymitquimica.com The carbon-chlorine bond is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. ksu.edu.sa These reactions involve the replacement of the chlorine atom by a nucleophile, leading to the formation of a variety of derivatives.

Influence of Substrate Structure on Reaction Pathways and Intermediate Formation

The structure of this compound, a secondary alkyl halide, allows for it to undergo both SN1 and SN2 reaction pathways. ksu.edu.sa The specific pathway is influenced by the reaction conditions, including the nature of the nucleophile and the solvent. ksu.edu.sa

In an SN1 reaction , the rate-determining step is the unimolecular dissociation of the C-Cl bond to form a carbocation intermediate. ucsd.edu This planar intermediate can then be attacked by a nucleophile from either side, potentially leading to a racemic mixture of products if the carbon is chiral. ucsd.edu

In an SN2 reaction , the nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the chloride ion. libretexts.org This bimolecular reaction results in an inversion of the stereochemical configuration at the carbon center. ucsd.edu The transition state involves the partial formation of the new bond and the partial breaking of the old bond. libretexts.org

The presence of the dimethylamino group can also influence the reaction pathway. The nitrogen atom can act as an internal nucleophile, leading to the formation of a cyclic aziridinium (B1262131) ion intermediate, which will be discussed in more detail in a later section.

Reactivity with Diverse Nucleophiles and Product Distribution Analysis

This compound reacts with a variety of nucleophiles, leading to a diverse range of products. The nature of the nucleophile plays a crucial role in determining the reaction's outcome. Stronger nucleophiles generally favor the SN2 pathway. science-revision.co.uk

| Nucleophile | Product | Reaction Type |

| Hydroxide (B78521) ion (OH⁻) | 1-(Dimethylamino)propan-2-ol | Nucleophilic Substitution science-revision.co.uk |

| Cyanide ion (CN⁻) | 3-(Dimethylamino)butanenitrile | Nucleophilic Substitution science-revision.co.uk |

| Ammonia (NH₃) | N',N'-dimethylpropane-1,2-diamine | Nucleophilic Substitution science-revision.co.uk |

The distribution of products can be influenced by the reaction conditions. For instance, in reactions with ammonia, one mole can act as a nucleophile while a second mole can act as a base. science-revision.co.uk

Formation of Aziridinium Intermediates via Intramolecular Displacement Pathways

A key feature of the reactivity of this compound is its ability to undergo intramolecular nucleophilic substitution. The nitrogen atom of the dimethylamino group can attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a cyclic, three-membered aziridinium ion. asau.ruscribd.com This intermediate is the true alkylating agent in many reactions. asau.ruscribd.com This intramolecular cyclization is a facile process and can occur in situ. The formation of this aziridinium salt is a common pathway for both this compound and its isomer, 1-chloro-2-(dimethylamino)propane, leading to the same reactive intermediate. asau.ruscribd.com

Kinetic and Thermodynamic Aspects of Substitution Processes

The kinetics of nucleophilic substitution reactions involving this compound are dependent on the reaction mechanism.

SN1 Reactions: The rate of reaction is first order, depending only on the concentration of the this compound. ucsd.edu The rate law is expressed as: Rate = k[R-Cl].

SN2 Reactions: The rate of reaction is second order, depending on the concentrations of both the this compound and the nucleophile. libretexts.org The rate law is expressed as: Rate = k[R-Cl][Nu].

| Parameter | SN1 | SN2 |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

| Molecularity | Unimolecular | Bimolecular |

| Intermediate | Carbocation | Transition State |

| Stereochemistry | Racemization | Inversion |

Elimination Reactions for Alkene Formation

In addition to substitution, this compound can also undergo elimination reactions to form alkenes. These reactions are often in competition with substitution reactions, and the outcome can be influenced by factors such as the strength of the base and the solvent. iitk.ac.in

Regioselectivity and Stereoselectivity in Elimination Processes

Elimination reactions of this compound can lead to the formation of different alkene isomers. The regioselectivity of the reaction is governed by Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene is the major product. chemistrysteps.com However, the use of a sterically hindered base can lead to the formation of the less substituted alkene, known as the Hofmann product. chemistrysteps.com

The stereoselectivity of E2 elimination reactions is also significant. These reactions typically proceed through an anti-periplanar transition state, where the hydrogen and the leaving group are on opposite sides of the C-C bond. libretexts.org This can lead to the preferential formation of one stereoisomer of the alkene product. For E1 reactions, which proceed through a carbocation intermediate, there is generally a preference for the formation of the more stable trans (E) alkene. saskoer.ca

Competition between Substitution and Elimination Pathways

The reactivity of this compound is characterized by a dynamic interplay between nucleophilic substitution and elimination reactions. The predominant reaction pathway is dictated by several key factors, including the nature of the nucleophile or base, the properties of the solvent, and the reaction temperature. libretexts.org

With a strong, sterically hindered base, the elimination pathway is generally favored, leading to the formation of alkene products. For instance, using a bulky base like potassium tert-butoxide would favor the E2 mechanism, resulting in the dehydrohalogenation of this compound to produce N,N-dimethylallylamine. quizlet.com Conversely, when this compound reacts with a good nucleophile that is a weak base, such as iodide or azide (B81097) ions, substitution reactions are more likely to occur. libretexts.org These reactions proceed via an S(_N)2 mechanism, where the nucleophile attacks the carbon atom bearing the chlorine, displacing it. bingol.edu.tr

The solvent also plays a critical role in directing the reaction. Polar protic solvents, like water and alcohols, can stabilize both the carbocation intermediate in S(_N)1 reactions and the leaving group, thus favoring unimolecular pathways. utexas.eduksu.edu.sa In contrast, polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are known to favor S(_N)2 reactions. ksu.edu.sa Nonpolar solvents generally favor elimination reactions. The choice of sodium or potassium hydroxide as the reagent can lead to a mixture of both substitution and elimination products, with the exact ratio being sensitive to the specific reaction conditions. libretexts.org

Table 1: Factors Influencing Substitution vs. Elimination Reactions of this compound

| Factor | Condition | Favored Pathway | Primary Product(s) |

|---|---|---|---|

| Nucleophile/Base | Strong, sterically hindered base (e.g., t-BuO⁻) | E2 Elimination | N,N-Dimethylallylamine |

| Good nucleophile, weak base (e.g., I⁻, N₃⁻) | S(_N)2 Substitution | Substituted amine | |

| Strong, unhindered base (e.g., HO⁻, RO⁻) | E2 Elimination & S(_N)2 Substitution | Mixture of alkene and alcohol/ether | |

| Solvent | Polar Protic (e.g., H₂O, ROH) | S(_N)1 / E1 | Mixture of substitution and elimination products |

| Polar Aprotic (e.g., DMF, DMSO) | S(_N)2 | Substitution product | |

| Nonpolar | Elimination | Alkene product | |

| Substrate Structure | Secondary alkyl halide | S(_N)1, S(_N)2, E1, E2 are all possible | Mixture, dependent on other factors |

Role as an Alkylating Agent in Organic Transformations

This compound is a versatile alkylating agent, primarily utilized to introduce the 2-(dimethylamino)propyl group to various nucleophilic substrates. asau.runih.gov This structural motif is of significant interest in the synthesis of pharmaceuticals and other biologically active compounds. lookchem.com

A primary application of this compound is in the N-alkylation of amines. libretexts.org It readily reacts with primary and secondary amines to yield the corresponding tertiary amines. libretexts.orgnih.gov This reaction is fundamental in building more complex molecular architectures, such as those found in carbazole (B46965) derivatives and other heterocyclic systems. nih.govconicet.gov.ar The resulting tertiary amines can also serve as intermediates in the synthesis of quaternary ammonium (B1175870) salts. libretexts.org

Beyond nitrogen nucleophiles, this compound can also be used for the O-alkylation of phenols and the S-alkylation of thiols. nih.govgoogle.comgoogleapis.com These reactions typically require basic conditions to deprotonate the phenol (B47542) or thiol, thereby increasing its nucleophilicity. The alkylation of phenols, for example, can be catalyzed by metal hydroxides or alkoxides. google.com

The efficiency of these alkylation reactions is often enhanced by the intramolecular cyclization of this compound to form a highly reactive aziridinium ion intermediate, which is the true alkylating species. asau.ru This intermediate is then readily attacked by the nucleophile. The choice of reaction conditions, including the base, solvent, and temperature, is crucial for optimizing the yield of the desired alkylated product and minimizing competing elimination reactions. nih.gov

Table 2: Examples of Alkylation Reactions with this compound

| Nucleophile Type | Example Substrate | Product Type |

|---|---|---|

| Primary Amine | Aniline | N-alkylated secondary amine |

| Secondary Amine | Diethylamine | N-alkylated tertiary amine |

| Amide | Carbazole | N-alkylated carbazole |

| Phenol | Phenol | O-alkylated phenyl ether |

| Thiol | Thiophenol | S-alkylated thioether |

Isotopic Effects on Reaction Kinetics (referencing deuterated analogs)

Kinetic isotope effect (KIE) studies, which involve the substitution of an atom with one of its heavier isotopes, are a powerful tool for elucidating reaction mechanisms. libretexts.orgosti.gov In the context of this compound, replacing hydrogen with deuterium (B1214612) (²H or D) at specific positions can provide detailed insights into the transition states of both substitution and elimination reactions. wikipedia.orgbaranlab.org

The magnitude of the KIE is expressed as the ratio of the rate constant for the reaction with the lighter isotope (k(_H)) to that with the heavier isotope (k(_D)). wikipedia.org A primary KIE (k(_H)/k(_D) > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. github.io For the E2 elimination of this compound, a significant primary KIE would be expected if a C-H bond at the β-carbon is cleaved in the transition state. github.io

Secondary KIEs occur when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.org These effects are typically smaller but can still provide valuable mechanistic information. For example, in an S(_N)1 reaction, deuteration at the α-carbon (the carbon bearing the chlorine) can lead to a small, normal KIE (k(_H)/k(_D) > 1) due to the rehybridization of the carbon from sp³ to sp². wikipedia.org Conversely, for an S(_N)2 reaction, a secondary KIE close to 1 is generally observed. wikipedia.org The use of deuterated solvents, such as D₂O, can also influence reaction rates and provide information about the role of the solvent in the reaction mechanism. libretexts.org By systematically studying the KIEs of deuterated analogs of this compound, it is possible to distinguish between competing reaction pathways and to characterize the geometry of the transition state. baranlab.orggithub.io

Table 3: Expected Kinetic Isotope Effects for Reactions of this compound

| Reaction Type | Position of Deuteration | Expected KIE (kH/kD) | Mechanistic Implication |

|---|---|---|---|

| E2 Elimination | β-Carbon | > 1 (Primary) | C-H bond cleavage in the rate-determining step. |

| S(_N)1 Substitution | α-Carbon | > 1 (Secondary) | Change in hybridization from sp³ to sp² in the transition state. |

| S(_N)2 Substitution | α-Carbon | ≈ 1 (Secondary) | Minimal change in bonding at the α-carbon in the transition state. |

Advanced Analytical Techniques for Structural and Mechanistic Characterization of 2 Chloropropyldimethylamine and Its Derivatives

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for confirming the molecular structure of 2-Chloropropyldimethylamine. These methods provide detailed information on the connectivity of atoms and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, NMR provides critical data on the molecule's framework.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different proton environments are expected. The methyl protons of the dimethylamino group would appear as a singlet, while the protons on the propyl chain would exhibit more complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The electronegativity of the chlorine atom causes a downfield shift for nearby protons, a key diagnostic feature. For instance, the methine (CH) proton attached to the same carbon as the chlorine atom would resonate at a higher chemical shift compared to the other alkyl protons. docbrown.info

Similarly, the ¹³C NMR spectrum provides information on the carbon skeleton. Due to molecular symmetry, the two methyl carbons of the dimethylamino group are chemically equivalent and would produce a single signal. The three carbons of the propyl chain would each yield a distinct signal, with the carbon atom bonded to the chlorine atom being significantly deshielded and appearing further downfield. docbrown.info

While specific mechanistic studies on this compound are not extensively detailed in the public domain, NMR is a powerful tool for such investigations. For example, it can be used to monitor reaction kinetics by observing the disappearance of reactant signals and the appearance of product signals over time. It can also help in identifying transient intermediates or byproducts, providing insight into the reaction pathway. Two-dimensional NMR techniques, such as COSY and HMQC, can further establish the connectivity between protons and carbons, confirming the structure of any derivatives or reaction products.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (Note: These are estimated values based on analogous structures like 2-chloropropane. Actual values may vary.)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -N(CH₃)₂ | ~2.2 | Singlet | 6H |

| -CH₂-N | ~2.5-2.7 | Doublet of doublets | 2H |

| -CHCl- | ~4.0-4.2 | Multiplet | 1H |

| -CH₃ | ~1.5 | Doublet | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures like 2-chloropropane.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -N(CH₃)₂ | ~45 |

| -CH₂-N | ~60-65 |

| -CHCl- | ~55-60 |

| -CH₃ | ~20-25 |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide information about the functional groups within a molecule. thermofisher.com

IR spectroscopy measures the absorption of infrared light by a molecule, which excites vibrations that cause a change in the dipole moment. researchgate.net For this compound, key IR absorptions would include:

C-H stretching: Strong bands in the 2800-3000 cm⁻¹ region corresponding to the methyl and methylene (B1212753) groups.

C-N stretching: A moderate band typically found in the 1000-1200 cm⁻¹ range.

C-Cl stretching: A strong band in the fingerprint region, usually between 600-800 cm⁻¹, which is characteristic of alkyl halides.

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, is sensitive to vibrations that cause a change in the polarizability of the molecule. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would also detect C-H, C-N, and C-Cl vibrations, but with different relative intensities compared to the IR spectrum. This complementarity is crucial for a comprehensive vibrational analysis. miamioh.edu For instance, while water is a strong absorber in IR, it produces a weak Raman signal, making Raman spectroscopy advantageous for analyzing samples in aqueous solutions. libretexts.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is essential for separating this compound from impurities, starting materials, and byproducts, thereby enabling purity assessment and effective monitoring of its synthesis.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) in Reaction Optimization

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a column with a carrier gas. Separation is based on the compound's boiling point and its interaction with the stationary phase of the column. By monitoring the emergence of product peaks and the reduction of reactant peaks over time, GC can be used to optimize reaction conditions such as temperature, pressure, and catalyst concentration. scispace.comgoogle.com

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase based on their interactions with a solid stationary phase. A significant challenge in analyzing small aliphatic amines like this compound by HPLC is the lack of a UV-absorbing chromophore, which makes detection by standard UV-Vis detectors difficult. researchgate.net To overcome this, alternative detection methods such as Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection can be employed. scispace.com Derivatization of the amine with a UV-active reagent is another strategy to enable sensitive detection. HPLC is particularly useful for analyzing less volatile derivatives or for monitoring reactions conducted in the liquid phase.

Hyphenated Chromatographic-Spectrometric Techniques (e.g., GC-MS, LC-MS/MS)

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry, are powerful tools for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) combines a gas chromatograph to separate components of a mixture with a mass spectrometer to identify them. nih.gov As a sample elutes from the GC column, it is immediately ionized and analyzed by the mass spectrometer. This provides not only the retention time for quantification but also a mass spectrum that serves as a molecular fingerprint for positive identification. GC-MS is invaluable for identifying unknown impurities and byproducts in the synthesis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is another potent technique, especially for analyzing derivatives that may not be suitable for GC. nih.govresearchgate.net After separation by HPLC, the analyte is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. In tandem MS (MS/MS), a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This process, known as Multiple Reaction Monitoring (MRM), is highly selective and sensitive, allowing for the quantification of trace levels of the target compound even in complex mixtures. researchgate.netnih.gov

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for deducing its structure through the analysis of fragmentation patterns. spectrabase.com

When this compound is analyzed by a technique like electron ionization (EI) mass spectrometry, it first forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound (121.61 g/mol ). nih.gov Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will appear as a pair of signals (M⁺ and M+2⁺) separated by two mass units, with a characteristic intensity ratio of 3:1. miamioh.edu

The molecular ion is often unstable and undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides structural information. For this compound, two primary fragmentation pathways are expected, characteristic of aliphatic amines and alkyl halides: miamioh.edunih.gov

Alpha-Cleavage: This is a dominant pathway for amines. The bond between the alpha and beta carbons (the C-C bond adjacent to the nitrogen) breaks, leading to the formation of a stable, resonance-stabilized iminium cation. For this molecule, this would result in a prominent peak at m/z 58, corresponding to the [CH₂=N(CH₃)₂]⁺ ion. This is often the base peak in the spectrum.

Loss of Chlorine: Cleavage of the C-Cl bond can occur, leading to the loss of a chlorine radical. This would produce a fragment ion at m/z 86, corresponding to the [C₅H₁₂N]⁺ cation.

The analysis of these characteristic fragments allows for the confident identification of the this compound structure.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 121/123 | [C₅H₁₂ClN]⁺ | Molecular Ion (M⁺/M+2⁺) |

| 86 | [C₅H₁₂N]⁺ | Loss of ·Cl |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for determining the elemental composition of a molecule with exceptional precision. Unlike low-resolution mass spectrometry, which measures mass to the nearest whole number (nominal mass), HRMS can measure mass with an accuracy of a few parts per million (ppm). This high mass accuracy allows for the calculation of a unique elemental formula, significantly constraining the possible molecular structures.

For this compound (C₅H₁₂ClN), the theoretical monoisotopic mass can be calculated with high precision. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap mass spectrometer, can experimentally measure this mass. The minuscule difference between the theoretical and measured mass, known as mass error, confirms the elemental formula and, by extension, the identity of the compound. This capability is invaluable for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental compositions.

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₁₂ClN | |

| Theoretical Monoisotopic Mass | 121.0658271 Da | |

| Hypothetical Experimental Mass (HRMS) | 121.0656000 Da | - |

| Mass Error | -1.88 ppm | - |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used to determine the structure of a molecule by breaking it apart and analyzing the resulting fragments. The process involves multiple stages of mass analysis. First, the intact molecule (the precursor ion) is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second mass analyzer, generating a product ion spectrum.

This spectrum serves as a structural "fingerprint" of the molecule. By analyzing the mass-to-charge ratios of the fragments, chemists can piece together the molecule's connectivity and deduce its structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the chlorine atom or cleavage adjacent to the nitrogen atom, leading to specific, predictable fragment ions. The elucidation of these pathways provides definitive structural confirmation.

| Precursor Ion (M+H)⁺ m/z | Proposed Fragment Ion | Fragment m/z | Plausible Neutral Loss |

|---|---|---|---|

| 122.0731 | [C₅H₁₂N]⁺ | 86.0964 | HCl |

| 122.0731 | [C₃H₇Cl]⁺ | 78.0231 | (CH₃)₂NH |

| 122.0731 | [C₂H₅N(CH₃)₂]⁺ | 72.0808 | C₃H₅Cl |

Advanced Ionization Techniques in Comprehensive Characterization (e.g., APPI, APCI)

The choice of ionization technique is critical for successful mass spectrometry analysis. While electrospray ionization (ESI) is common for polar biomolecules, Atmospheric Pressure Chemical Ionization (APCI) and Atmospheric Pressure Photoionization (APPI) are often more suitable for less polar and thermally stable small molecules like this compound.

Atmospheric Pressure Chemical Ionization (APCI): In APCI, the sample is vaporized in a heated nebulizer and then ionized through ion-molecule reactions with reagent ions created from the solvent vapor via a corona discharge. This technique is well-suited for analyzing compounds of medium to high polarity that are thermally stable enough to be vaporized.

Atmospheric Pressure Photoionization (APPI): APPI uses a lamp to emit high-energy photons that ionize the analyte molecules directly or indirectly through a dopant. A key advantage of APPI is its ability to ionize non-polar compounds that are challenging for both ESI and APCI. It can also be less susceptible to matrix effects, which is beneficial when analyzing complex samples.

Both APCI and APPI operate in the gas phase at atmospheric pressure, making them easily compatible with liquid chromatography (LC) systems for comprehensive LC-MS analysis.

Emerging Analytical Approaches in Chemical Research

The field of analytical chemistry is continuously evolving, with new methods being developed to increase speed, sensitivity, and throughput while reducing cost and sample consumption.

Electrochemical Sensor Applications in Chemical Sensing

Electrochemical sensors are devices that measure the concentration of a specific analyte by converting a chemical reaction into a measurable electrical signal. These sensors typically consist of a working electrode, a reference electrode, and a counter electrode immersed in an electrolyte solution. The working electrode is often modified with specific materials to promote a selective electrochemical reaction (oxidation or reduction) with the target analyte.

For a nitrogen-containing compound like this compound, an electrochemical sensor could be designed based on the oxidation of its tertiary amine group. The current generated during this oxidation would be proportional to the concentration of the compound. While specific sensors for this exact molecule may not be widely reported, the principles for detecting nitrogen species are well-established. The advantages of electrochemical sensors include their potential for portability, low cost, and real-time monitoring capabilities, making them attractive for various field applications.

Droplet-Based Microfluidics for High-Throughput Analysis

Droplet-based microfluidics is a technology that utilizes miniaturized platforms to manipulate discrete droplets of fluid in immiscible carrier streams. Each droplet, with a volume ranging from picoliters to nanoliters, acts as an independent microreactor. This technology enables extremely high-throughput screening and analysis, allowing for thousands of experiments to be performed per second.

The key advantages of this approach include a massive reduction in reagent consumption, faster reaction times due to enhanced heat and mass transfer, and improved control over reaction conditions. In the context of this compound, droplet-based microfluidics could be applied to:

High-Throughput Synthesis: Rapidly screen different reaction conditions (e.g., catalysts, temperatures, reagent ratios) to optimize the synthesis of this compound or its derivatives.

Kinetic Analysis: Study reaction kinetics by precisely controlling the merging and timing of reagent droplets.

Analytical Screening: Develop high-throughput methods to detect the presence or concentration of the compound in numerous samples simultaneously.

This technology represents a paradigm shift from traditional batch-based chemistry to continuous-flow, highly parallelized processes, accelerating research and development in chemical and pharmaceutical analysis.

Computational Chemistry Approaches in Understanding 2 Chloropropyldimethylamine Reactivity and Properties

Quantum Chemical Calculations for Reaction Pathways and Transition States

Quantum chemical calculations are fundamental to understanding chemical reactions. By solving approximations of the Schrödinger equation, these methods can map out the potential energy surface of a reaction, identifying stable molecules (reactants, products, intermediates) and the transition states that connect them. rsc.orgnih.gov This allows for the estimation of activation energies and reaction rates, providing a detailed picture of how a chemical transformation occurs. rsc.org Techniques like the artificial force induced reaction (AFIR) method can be used to systematically explore reaction pathways from a given starting material, creating a network of possible transformations. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost with accuracy, making it suitable for studying the complex reaction mechanisms of organic molecules. osti.gov While specific DFT studies on 2-chloropropyldimethylamine are not prevalent in the literature, the application of these methods to analogous structures, such as its isomer 2-(dimethylamino)ethyl chloride, provides significant insight into potential reaction pathways.

A key reaction for haloamines is intramolecular cyclization versus elimination. For the related 2-(dimethylamino)ethyl chloride, DFT calculations were employed to investigate the mechanism of its unimolecular gas-phase elimination. researchgate.net The study explored two main pathways: one involving anchimeric assistance (neighboring group participation) from the dimethylamino group and another proceeding through a four-centered cyclic transition state. The calculations revealed that the pathway involving the four-centered transition state, leading to the elimination of HCl, had a significantly lower activation energy than the proposed anchimeric assistance pathway, making it the more plausible mechanism in the gas phase. researchgate.net Such analyses are crucial for understanding how the molecule's structure dictates its reactive behavior. rsc.org

Table 1: Comparison of Calculated Activation Energies for Gas-Phase Elimination of 2-(Dimethylamino)ethyl Chloride Data derived from studies on an analogous compound.

These computational findings demonstrate that DFT can effectively distinguish between competing reaction mechanisms by providing quantitative data on their energetic feasibility. researchgate.net

Computational methods are increasingly used to predict the reactivity and selectivity of chemical reactions, including nucleophilic processes. whiterose.ac.uk this compound possesses multiple reactive sites. The nitrogen atom is a nucleophilic center, while the carbon atom bonded to the chlorine is an electrophilic center. This duality allows for several competing reactions:

Intramolecular SN2 reaction: The lone pair on the nitrogen atom can attack the electrophilic carbon, displacing the chloride ion to form a cyclic aziridinium (B1262131) cation.

Intermolecular SN2 reaction: An external nucleophile can attack the electrophilic carbon.

Elimination (E2): A base can abstract a proton from the adjacent carbon, leading to the formation of an alkene.

Predicting which pathway is favored under specific conditions is a key challenge that computational chemistry can address. Machine learning models, trained on large datasets of known reactions, can predict nucleophilicity and electrophilicity parameters for different atoms within a molecule. chemrxiv.orgnih.gov Furthermore, quantum mechanical descriptors, such as Fukui indices and local softness, can be calculated to identify the most reactive sites for nucleophilic or electrophilic attack, thereby predicting the regioselectivity of a reaction. mit.edu For this compound, these models could quantify the likelihood of the intramolecular cyclization versus an intermolecular reaction with a given nucleophile, guiding the choice of experimental conditions to favor a desired product. mit.edu

Molecular Modeling and Dynamics Simulations

While quantum mechanics describes the electronic structure and reactivity, molecular modeling and dynamics simulations focus on the physical movements and conformational preferences of molecules over time. mdpi.com These methods treat atoms as classical particles interacting through a defined force field, allowing for the simulation of larger systems and longer timescales than are feasible with quantum methods. nih.gov

A conformational analysis of this compound would involve systematically rotating the C-C and C-N bonds to map the potential energy surface. Quantum chemical calculations can be performed on these different geometries to determine their relative energies. mdpi.com For the C1-C2 bond, key conformations would include the anti-periplanar (chlorine and dimethylamino groups are 180° apart) and syn-clinal or gauche (60° apart) arrangements. The anti conformation is often the most stable due to minimized steric hindrance, but gauche conformations can be stabilized by intramolecular interactions, such as hydrogen bonding in suitable molecules. mdpi.com

Table 2: Hypothetical Relative Energies of this compound Conformers This table presents illustrative data on how conformational analysis results would be displayed.

Understanding the dominant conformation is crucial, as the distance and orientation between the nucleophilic nitrogen and the electrophilic carbon-chlorine center directly impact the rate of intramolecular cyclization.

Solvent plays a critical role in chemical reactions, often dramatically altering reaction rates and even changing the preferred mechanism. Theoretical studies can model solvent effects using two main approaches:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: Individual solvent molecules are included in the simulation, allowing for the study of specific solute-solvent interactions like hydrogen bonding. mdpi.com

For reactions involving this compound, the choice of solvent is critical. The formation of the charged aziridinium intermediate in the intramolecular cyclization pathway would be significantly stabilized by polar, protic solvents that can solvate both the cation and the departing chloride anion. In contrast, a nonpolar solvent might favor the unimolecular elimination pathway. Computational studies can quantify these effects by calculating reaction energy profiles in different simulated solvents, predicting how solvent choice can be used to control the reaction outcome. mdpi.com

In Silico Approaches for Mechanistic Insights and Rational Design

In silico approaches combine various computational techniques to provide a holistic understanding of a chemical system, which can then be used for rational design. wiley.com By integrating quantum chemical calculations, molecular dynamics, and predictive models, researchers can build a comprehensive picture of the factors governing the reactivity of a molecule like this compound.

For instance, DFT calculations can reveal the intrinsic barriers for cyclization, elimination, and substitution pathways. frontiersin.org Molecular dynamics simulations can then show how conformational flexibility and solvent interactions modulate these intrinsic reactivities. mdpi.com The insights gained can be used to rationally design new molecules with tailored properties. If, for example, the goal was to create a derivative of this compound that more readily undergoes cyclization, computational models could be used to screen the effects of different substituents on the reaction barrier before any experiments are conducted. This predictive power accelerates the discovery and optimization of new chemical reactions and functional molecules. frontiersin.orgresearchgate.net

Development and Validation of Computational Prediction Models for Chemical Properties

The development of robust computational models to predict the chemical properties and reactivity of molecules like this compound is a cornerstone of modern computational chemistry. These models, often based on Quantitative Structure-Property Relationship (QSPR) principles, leverage molecular descriptors to forecast physicochemical characteristics, reducing the need for extensive and time-consuming experimental measurements. The process involves creating a statistically significant correlation between a molecule's structural features and its observed properties.

The foundation of a predictive model lies in the calculation of molecular descriptors. For this compound, these descriptors can be derived from its basic structure and include constitutional, topological, and quantum-chemical parameters. Quantum-chemical methods, particularly Density Functional Theory (DFT), are employed to obtain precise information on the molecule's electronic structure, optimized geometry, and vibrational frequencies. DFT calculations, using functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), provide accurate data on electronic properties, which are crucial for reactivity prediction.

Once a comprehensive set of descriptors is generated, a mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms. For instance, a QSPR model for predicting the density of various amines has been successfully developed using descriptors that are easily calculated from the molecular structure, such as intrinsic density and parameters related to hydrogen bonding.

Validation is a critical step to ensure the model's reliability and predictive power. This process is bifurcated into internal and external validation.

Internal Validation: Techniques like cross-validation (e.g., leave-one-out) are used to test the model's robustness and stability using the initial training dataset. A high cross-validated correlation coefficient (q²) is indicative of a reliable model.

External Validation: The model's true predictive capability is assessed using an external set of compounds that were not included in the model development phase. The model's performance is gauged by comparing the predicted values against experimental data for this external set. A high predictive correlation coefficient (r²_pred) signifies that the model can accurately predict the properties of new, untested chemicals.

For this compound, a variety of physicochemical and quantum-chemical properties can be predicted using established computational software and methodologies. The table below lists several key properties computed for the compound, sourced from the PubChem database.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Molecular Weight | 121.61 g/mol | PubChem 2.2 |

| XLogP3 | 1.3 | PubChem 2.2 |

| Hydrogen Bond Donor Count | 0 | PubChem 2.2 |

| Hydrogen Bond Acceptor Count | 1 | PubChem 2.2 |

| Rotatable Bond Count | 3 | PubChem 2.2 |

| Exact Mass | 121.0658271 Da | PubChem 2.2 |

| Topological Polar Surface Area | 3.2 Ų | PubChem 2.2 |

| Heavy Atom Count | 7 | PubChem 2.2 |

| Complexity | 45.3 | PubChem 2.2 |

The validation of such a predictive model would involve comparing these computationally derived values with experimentally determined data. The following table illustrates how a validation assessment for a hypothetical predictive model for this compound's geometric parameters might be presented. This involves comparing the results of a DFT geometry optimization with known experimental values to calculate the accuracy of the prediction.

| Parameter | Predicted Value (e.g., DFT B3LYP/6-31G*) | Experimental Value | Absolute Error |

|---|---|---|---|

| C-Cl Bond Length | 1.805 Å | (Hypothetical) 1.798 Å | 0.007 Å |

| C-N Bond Length | 1.475 Å | (Hypothetical) 1.471 Å | 0.004 Å |

| C-C-N Bond Angle | 112.5° | (Hypothetical) 112.1° | 0.4° |

| Cl-C-C Bond Angle | 109.8° | (Hypothetical) 109.5° | 0.3° |

The accuracy demonstrated by low absolute errors in such a comparison would validate the chosen computational method (e.g., the specific DFT functional and basis set) for reliably predicting the properties of this compound and related compounds.

Applications As a Synthetic Intermediate and Precursor in Advanced Organic Synthesis

Role in the Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of 2-chloropropyldimethylamine makes it a valuable reagent in the construction of complex nitrogen-containing heterocyclic systems. These structures are foundational to many areas of chemical and pharmaceutical science.

This compound serves as a key building block for introducing dimethylaminoisopropyl moieties into molecules. This process creates amine-functionalized scaffolds that can be further elaborated into heterocyclic rings. The tertiary amine group can act as a directing group or a nucleophilic center in subsequent synthetic steps. An example of its application is in the synthesis of substituted benzo[h]quinazolines, which are recognized for their potential as anti-tubercular agents chemicalbook.com. In these syntheses, the this compound hydrochloride is used to alkylate a phenolic hydroxyl group on a complex scaffold, thereby introducing the amine-containing side chain.

While direct participation in the ring-forming step of a cyclization reaction is not its most common role, the functional group introduced by this compound can be crucial for enabling or directing such cyclizations. For instance, in the synthesis of certain heterocyclic frameworks, the appended dimethylaminopropyl group can influence the electronic and steric environment of the molecule, thereby facilitating specific intramolecular cyclization pathways. Its use in the synthesis of substituted benzo[h]quinazolines demonstrates how it provides a key side chain to a pre-existing heterocyclic system, modifying its properties chemicalbook.com.

Facilitation of Alkylation Reactions for Complex Molecular Architectures

Alkylation is a fundamental process in organic synthesis, and this compound is an effective alkylating agent due to the reactive C-Cl bond. This allows for the introduction of the dimethylaminoisopropyl group onto various nucleophiles.

The introduction of amine functionalities into polymers can significantly alter their physical and chemical properties, leading to materials with applications in areas such as drug delivery, gene therapy, and as flocculants or chelating agents. While this compound is a suitable candidate for such functionalization through alkylation of polymeric backbones containing nucleophilic sites, specific, detailed research outlining its use in the synthesis of functionalized polymers is not extensively documented in the reviewed literature.

The synthesis of custom ligands is central to the development of new metal-based catalysts. The nitrogen atom in the dimethylaminopropyl group introduced by this compound could potentially serve as a coordination site for a metal center. However, based on the available search data, there are no specific examples of this compound being used in the design and synthesis of catalytic ligands.

Precursor in Rational Drug Design Strategies (Emphasis on Synthetic Methodology)

The most prominent and well-documented application of this compound in organic synthesis is as a precursor in the manufacture of various pharmaceuticals. Its structure is a key component of several active pharmaceutical ingredients (APIs).

This compound is a crucial intermediate in the synthesis of several important drugs, particularly analgesics and antihistamines tj-jiehai.comalfachemch.com. The synthetic strategies for these drugs often involve the alkylation of a suitable nucleophile with this compound.

A prime example is the synthesis of Methadone , a synthetic opioid used for pain management and in addiction therapy tj-jiehai.com. The key step in methadone synthesis involves the alkylation of diphenylacetonitrile (B117805) with this compound (often referred to as 1-dimethylamino-2-chloropropane in this context). The reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydroxide (B78521), which deprotonates the diphenylacetonitrile to form a nucleophilic carbanion that subsequently attacks the electrophilic carbon of this compound.

| Drug | Precursors | Reagents/Conditions | Resulting Intermediate |

| Methadone | Diphenylacetonitrile, this compound | Sodium Hydroxide, Dimethylformamide (DMF) | 2,2-Diphenyl-4-dimethylaminovaleronitrile |

| Methadone | Diphenylacetonitrile, this compound Hydrochloride | Sodium Hydroxide, Heat | 2,2-Diphenyl-4-dimethylaminovaleronitrile |

This intermediate, 2,2-diphenyl-4-dimethylaminovaleronitrile, is then converted to methadone through a Grignard reaction with ethylmagnesium bromide followed by hydrolysis.

Furthermore, this compound is a precursor for several first-generation antihistamines, which function by blocking the action of histamine (B1213489) at H1 receptors. These include:

Promethazine (Phenergan) : An antihistamine with additional sedative and antiemetic properties.

Isothipendyl : Another phenothiazine-class antihistamine.

Chlorpheniramine (B86927) : A widely used antihistamine for allergic conditions. While some synthetic routes for chlorpheniramine and the related pheniramine (B192746) utilize 2-dimethylaminochloroethane, the structural similarity and reactivity of this compound make it a relevant precursor in analogous synthetic strategies.

The general synthetic approach for these antihistamines involves the N-alkylation of a heterocyclic amine (like phenothiazine (B1677639) for promethazine) or a carbon nucleophile with this compound.

| Drug Class | Example Drug | Key Synthetic Step Involving this compound |

| Opioid Analgesic | Methadone | Alkylation of diphenylacetonitrile |

| Antihistamine | Promethazine | N-alkylation of phenothiazine |

| Antihistamine | Isothipendyl | N-alkylation of a pyrido[3,2-b] chemicalbook.comcphi-online.combenzothiazine precursor |

The compound is also utilized in the synthesis of antitubercular agents, specifically in the creation of analogues of lipophilic chalcones chemicalbook.comcphi-online.com. This highlights its versatility as a precursor in developing drugs for a range of therapeutic areas.

Synthesis of Pharmacologically Relevant Scaffolds and Chemical Prototypes (e.g., tricyclic systems, antihistaminic precursors)

A primary application of this compound is in the synthesis of tricyclic systems, most notably phenothiazine derivatives. These compounds form the backbone of a number of drugs with a wide range of therapeutic uses, including as antihistamines and antipsychotics. The synthesis generally involves the N-alkylation of a phenothiazine core with this compound or its derivatives.

Promazine, a phenothiazine derivative with antipsychotic and antiemetic properties, can be synthesized using this methodology. The key step involves the reaction of phenothiazine with this compound in the presence of a base. Similarly, Isothipendyl, a potent antihistamine and anticholinergic agent, is synthesized via the alkylation of aza-phenothiazine with this compound hydrochloride. This reaction highlights the role of this compound as a direct precursor to antihistaminic compounds.

The general synthetic scheme for the preparation of these phenothiazine derivatives involves the deprotonation of the nitrogen atom in the phenothiazine ring system, followed by nucleophilic attack on the carbon atom bearing the chlorine in this compound. This results in the formation of a new carbon-nitrogen bond and the introduction of the dimethylaminopropyl side chain, which is crucial for the pharmacological activity of many of these drugs.

Table 1: Examples of Pharmacologically Relevant Scaffolds Synthesized using this compound

| Precursor | Reagent | Resulting Scaffold/Prototype | Pharmacological Relevance |

| Phenothiazine | This compound | Promazine | Antipsychotic, Antiemetic |

| Aza-phenothiazine | This compound Hydrochloride | Isothipendyl | Antihistamine, Anticholinergic |

Exploration of Structure-Reactivity Relationships in Synthetic Pathways

The synthesis of phenothiazine derivatives using this compound also provides a platform for exploring structure-reactivity relationships. The nature and position of substituents on the phenothiazine ring can significantly influence the reactivity of the nitrogen atom and, consequently, the efficiency of the alkylation reaction. Electron-withdrawing groups on the phenothiazine ring, for example, can decrease the nucleophilicity of the nitrogen atom, potentially requiring harsher reaction conditions for the alkylation to proceed.

Furthermore, the structure of the alkylating agent itself is critical. The use of this compound introduces a branched three-carbon chain at the N-10 position of the phenothiazine ring. The length and branching of this alkyl chain are known to be determinants of the pharmacological activity of the resulting compound. Structure-activity relationship (SAR) studies of phenothiazine-based drugs have shown that a three-carbon chain between the nitrogen of the phenothiazine ring and the terminal amino group is often optimal for neuroleptic activity. Altering this chain length, for instance by using a two-carbon chain, can shift the activity profile towards being more antihistaminic.

The study of these synthetic pathways allows for a deeper understanding of how subtle changes in molecular structure can impact both the course of a chemical reaction and the ultimate biological activity of the synthesized compound. This knowledge is invaluable for the rational design of new therapeutic agents with improved efficacy and selectivity.

Utility in Agrochemical Synthesis Research

Intermediacy in the Synthesis of Herbicidal Precursors

No specific examples of this compound being utilized as an intermediate in the synthesis of herbicidal precursors were identified in the available research.

Contribution to the Development of Insecticidal Intermediates

The available literature does not provide specific instances of this compound contributing to the development of insecticidal intermediates.

Applications in Biochemical Research as a Reagent for Chemical Modifications

While alkylating agents are widely used in biochemical research for the chemical modification of biomolecules, specific applications of this compound for this purpose are not well-documented in the reviewed literature.

Chemical Modification of Biomolecules via Alkylation Reactions

There is no direct evidence in the consulted scientific sources to suggest the use of this compound as a reagent for the chemical modification of biomolecules, such as proteins or nucleic acids, through alkylation reactions in the context of biochemical research.

Reagent for Enzyme Studies Focusing on Chemical Interactions

While this compound is a reactive alkylating agent, its specific application as a reagent for enzyme studies focusing on chemical interactions is not extensively documented in publicly available scientific literature. The reactivity of such chloroalkylamines suggests a potential for covalent modification of nucleophilic residues in enzyme active sites, which could be a basis for enzyme inhibition or the development of chemical probes. However, detailed research findings specifically employing this compound for this purpose are not readily found.

This compound, also known by synonyms such as 1-dimethylamino-2-chloropropane, serves as a crucial synthetic intermediate in the production of various pharmaceutical compounds. Its utility primarily stems from its function as an alkylating agent, enabling the introduction of a dimethylaminopropyl group into a target molecule.

A prominent and well-documented application of this compound is in the synthesis of Methadone, a synthetic opioid used for pain management and in the treatment of opioid addiction. arkat-usa.orgnih.govnih.gov The synthesis involves the alkylation of diphenylacetonitrile with this compound. arkat-usa.orgnih.gov In this reaction, the diphenylacetonitrile is first deprotonated by a strong base, such as sodium amide or sodium hydroxide, to form a carbanion. This nucleophilic carbanion then attacks the electrophilic carbon atom bearing the chlorine in this compound, resulting in a nucleophilic substitution reaction.

This key step yields 4-dimethylamino-2,2-diphenylvaleronitrile, a direct precursor to Methadone. arkat-usa.org The reaction conditions, including the choice of base and solvent, can influence the yield and purity of the product.

| Reactant 1 | Reactant 2 | Product | Application |

| Diphenylacetonitrile | This compound | 4-dimethylamino-2,2-diphenylvaleronitrile | Intermediate in Methadone synthesis |

The subsequent conversion of 4-dimethylamino-2,2-diphenylvaleronitrile to Methadone typically involves a Grignard reaction with ethylmagnesium bromide, followed by hydrolysis.

Beyond the synthesis of Methadone, this compound hydrochloride is also utilized as an intermediate in the creation of other pharmaceuticals, including Isothipendyl, a first-generation antihistamine and anticholinergic, and Promethazine, another first-generation antihistamine with sedative and antiemetic properties. chemicalbook.com

The versatility of this compound as a synthetic intermediate is further highlighted by its use in the preparation of analogues of lipophilic chalcones, which have been investigated for their potential as antitubercular agents. chemicalbook.com

Future Research Directions and Unexplored Avenues for 2 Chloropropyldimethylamine

Development of Novel and More Sustainable Synthetic Routes

The traditional synthesis of 2-Chloropropyldimethylamine involves the reaction of propylene (B89431) oxide with dimethylamine (B145610) to form 1-dimethylamino-2-propanol, followed by chlorination using thionyl chloride chemicalbook.com. While effective, this route involves hazardous reagents and solvents. Future research should focus on developing greener and more sustainable synthetic pathways.

Key areas for investigation include:

Alternative Chlorinating Agents: Replacing thionyl chloride with more benign chlorinating agents could significantly improve the environmental footprint of the synthesis.

Catalytic Approaches: The development of catalytic methods, potentially using biocatalysts or heterogeneous catalysts, could lead to milder reaction conditions and reduced waste generation nih.govmdpi.com.

Solvent-Free or Green Solvents: Exploring solvent-free reaction conditions or the use of greener solvents like water, ionic liquids, or supercritical fluids can reduce the environmental impact associated with volatile organic compounds (VOCs) nih.govchemistryjournals.net.

Renewable Feedstocks: Investigating the possibility of deriving the propyl or dimethylamine moieties from renewable resources would align with the principles of sustainable chemistry chemistryjournals.net.

The principles of green chemistry, including waste prevention, atom economy, and the use of safer chemicals, provide a framework for the development of these new synthetic routes mdpi.comchemistryjournals.net.

| Synthetic Strategy | Conventional Method | Potential Green Alternative | Anticipated Benefits |

| Chlorination | Thionyl Chloride | Benign Chlorinating Agents | Reduced hazardous waste, improved safety |

| Catalysis | Stoichiometric Reagents | Biocatalysis, Heterogeneous Catalysis | Milder conditions, higher selectivity, catalyst recyclability |

| Solvents | Traditional Organic Solvents | Solvent-free, Water, Ionic Liquids | Reduced VOC emissions, lower toxicity |

| Feedstocks | Petrochemical-based | Renewable Resources | Increased sustainability, reduced carbon footprint |

Advanced Mechanistic Investigations under Non-Standard Conditions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing processes and designing new applications. Future research should delve into advanced mechanistic studies, particularly under non-standard conditions such as high pressure, elevated temperatures, or in the presence of novel catalysts.

Kinetic studies, similar to those performed on other amines and halogenated hydrocarbons, could provide valuable data on reaction rates and activation energies researchgate.netresearchgate.net. Investigating the compound's behavior in different solvent systems and under various pH conditions would also yield a more complete picture of its reactivity. Computational modeling can complement experimental work to elucidate transition states and reaction pathways. A deeper mechanistic understanding will enable more precise control over reaction outcomes and the potential discovery of novel transformations.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of this compound synthesis and its subsequent reactions into flow chemistry and automated platforms presents a significant opportunity for process intensification and improved efficiency. Flow synthesis offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for seamless multi-step reactions durham.ac.ukflinders.edu.aueuropa.eu.

An automated flow chemistry setup could allow for:

Precise control over reaction parameters such as temperature, pressure, and residence time.

Rapid reaction optimization through high-throughput screening of conditions.

Telescoped synthesis , where multiple reaction steps are performed in a continuous sequence without isolating intermediates flinders.edu.aumpg.de.

Safer handling of potentially exothermic reactions or hazardous reagents.

The modular nature of flow chemistry systems allows for reconfigurable setups that can be adapted to synthesize a variety of derivatives from this compound, making it a versatile tool for chemical research and production mpg.deresearchgate.netchemspeed.com.

Exploration in New Materials Science Applications and Functional Compound Design

The unique combination of a reactive chloro group and a tertiary amine functionality makes this compound an attractive building block for new materials and functional compounds. Future research should explore its potential in areas beyond its current use as a pharmaceutical intermediate.

Potential applications in materials science include:

Polymer Synthesis: Its ability to undergo polymerization or be grafted onto existing polymers could lead to the development of new functional materials, such as stimuli-responsive polymers or novel coatings mdpi.comscripps.edu. The dimethylamino group can impart pH- or temperature-responsive properties to polymers.

Functional Small Molecules: As a precursor, it can be used to synthesize a diverse range of molecules with potential applications in agrochemicals, electronics, or as ligands for catalysis rsc.orgmdpi.comresearchgate.net.

Quaternary Ammonium (B1175870) Compounds: Conversion of the tertiary amine to a quaternary ammonium salt can generate compounds with antimicrobial or phase-transfer catalyst properties.

The design and synthesis of novel derivatives based on the this compound scaffold could unlock a wide range of new functionalities and applications.

| Application Area | Potential Role of this compound | Resulting Material/Compound | Potential Properties/Functionalities |

| Polymer Science | Monomer or grafting agent | Functional Polymers | Stimuli-responsive, modified surface properties |

| Agrochemicals | Synthetic building block | Novel Pesticides/Herbicides | Enhanced biological activity |

| Catalysis | Precursor for ligands | Homogeneous or Heterogeneous Catalysts | Improved catalytic efficiency and selectivity |

| Antimicrobials | Precursor for quaternary ammonium salts | Disinfectants, Biocides | Broad-spectrum antimicrobial activity |

Synergistic Application of Experimental and Computational Methodologies for Predictive Chemistry

The synergy between experimental work and computational chemistry offers a powerful approach to accelerate the discovery and optimization of processes involving this compound. Future research should leverage this synergy for predictive chemistry.

Computational methods can be employed to:

Predict Reactivity: Quantum mechanical calculations can model reaction pathways and predict the feasibility of new synthetic routes.

Simulate Properties: Molecular dynamics simulations can be used to predict the physical and chemical properties of this compound and its derivatives in various environments researchgate.net.

Design Novel Molecules: Computational screening can identify promising new molecules based on the this compound scaffold for specific applications before their synthesis is attempted in the lab.

By combining computational predictions with targeted experimental validation, researchers can significantly reduce the time and resources required for discovery and development, leading to a more efficient and insightful exploration of the chemical space surrounding this compound.

Q & A

Q. What are the key safety protocols for handling 2-Chloropropyldimethylamine in laboratory settings?